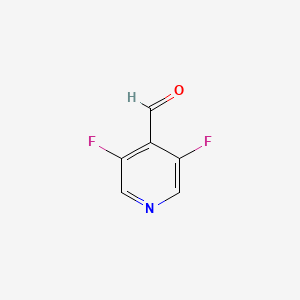
3,5-Difluoroisonicotinaldehyde
Cat. No. B1589025
Key on ui cas rn:
870234-98-3
M. Wt: 143.09 g/mol
InChI Key: RLAOKDGTZKSUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040708B2
Procedure details


At 0° C. A solution of LDA 2M in THF (47.792 mL, 95.58 mmol) was diluted with 50 mL THF. It was cooled down to −78° C., then a solution of 3,5-Difluoropyridine (7.886 mL, 86.89 mmol) in 100 mL THF was added dropwise while maintaining the temperature below −70° C., (complete addition in 20 min). It gave a yellow suspension. The reaction mixture was stirred 3 h at −78° C. A solution of Methyl formate (10.8 mL, 173.79 mmol) in 25 mL THF was added dropwise in 15 min. The reaction mixture became a pale yellow solution. It was stirred 45 min at −75° C. and then transferred via cannula to a stirred solution of 100 mL sat aq NaHCO3 held at about 0° C. It was extracted twice with EtOAc and the combined organic phases were washed with brine and dried with Na2SO4. The solvent was evaporated (165 mbar, 30° C.), 36.7 g of residue were obtained as a yellow liquid. The crude product was purified by flash chromatography (Solvent: CH2Cl2). The product was isolated as a pale yellow oil (7.85 g), which crystallized upon standing.






Identifiers


|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[F:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([F:16])[CH:15]=1.[CH:17](OC)=[O:18].C([O-])(O)=O.[Na+]>C1COCC1>[F:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([F:16])[C:15]=1[CH:17]=[O:18] |f:0.1,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
7.886 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC=C(C1)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
10.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred 3 h at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the temperature below −70° C., (complete addition in 20 min)
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It gave a yellow suspension
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
It was stirred 45 min at −75° C.
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held at about 0° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It was extracted twice with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated (165 mbar, 30° C.)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=NC=C(C1C=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 295.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

